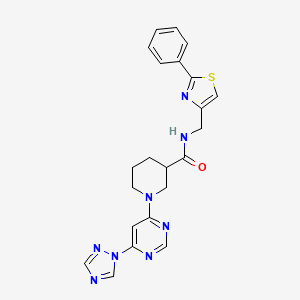

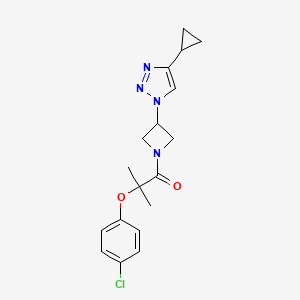

![molecular formula C19H22FN3O3S B2707175 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899996-99-7](/img/structure/B2707175.png)

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Enzymatic Metabolism and Drug Development

Compounds structurally related to N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide have been extensively studied for their metabolic pathways and the enzymes involved in their metabolism. For instance, the metabolism of a novel antidepressant was investigated using human liver microsomes and recombinant enzymes, revealing the involvement of multiple cytochrome P450 enzymes in the oxidative metabolism of the compound (Hvenegaard et al., 2012). This research highlights the importance of understanding the metabolic pathways of pharmacologically active compounds to optimize their efficacy and safety profiles.

Antimicrobial Applications

Several studies have focused on the synthesis of novel compounds with potential antimicrobial activities. For example, the synthesis of sulfonamide derivatives incorporating piperazinyl-ureido moieties was explored for their inhibitory activity against various human carbonic anhydrase isoforms, showcasing the potential for pharmacological applications beyond traditional antimicrobial targets (Congiu et al., 2015). Furthermore, novel derivatives of 2-piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative and anti-HIV activity, demonstrating the versatility of piperazine-based compounds in targeting a wide range of biological activities (Al-Soud et al., 2010).

Neuropharmacological Research

The investigation of compounds related to this compound has extended to neuropharmacological research, particularly in the study of serotonin receptors. For instance, a selective serotonin 1A (5-HT1A) molecular imaging probe was used for quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients, underscoring the compound's utility in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Synthesis and Evaluation of Biological Activities

The synthesis of compounds with structural or functional similarities to this compound has led to the discovery of potential therapeutic agents. Research into the synthesis and biological evaluation of such compounds as inhibitors of glycine transporter-1 revealed promising leads for the treatment of disorders related to glycine dysregulation (Cioffi et al., 2016).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds interact excellently with receptors , indicating that this compound may also bind to its targets and induce changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse biological activities , suggesting that this compound may also influence various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEUSSZEUMRKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)

![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B2707114.png)